molecular formula C22H19N3O5S B2960036 2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 899724-35-7

2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2960036
CAS RN: 899724-35-7
M. Wt: 437.47
InChI Key: JDHMMQDUSYBJCQ-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Transformation :

    • The research by Fülöpová et al. (2015) highlights the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides via ring contraction of similar compounds under mild conditions, underscoring their significance in pharmacological and industrial applications (Fülöpová et al., 2015).
  • Reactivity and Chemical Transformations :

    • Bates and Li (2002) demonstrated the stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones, a process relevant to the synthesis of compounds like 2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (Bates & Li, 2002).
    • Croce and Rosa (1996) investigated the reactivity of similar compounds towards alkylidenephosphoranes, which is crucial for understanding the chemical behavior of 2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (Croce & Rosa, 1996).
  • Potential Pharmaceutical Applications :

    • Kamal et al. (2011) synthesized and tested compounds based on similar scaffolds for anticancer activity against various cancer cell lines, indicating potential therapeutic applications (Kamal et al., 2011).
  • Solid-Phase Synthesis Techniques :

    • McMaster et al. (2014) described a solid-phase synthesis of 3,10-dihydro-2H-benzo[e]imidazo[1,2-b][1,2,4]thiadiazin-2-one 5,5-dioxides, demonstrating advanced techniques relevant to the synthesis of related compounds (McMaster et al., 2014).
  • Photocatalytic Applications :

    • Higashimoto et al. (2009) explored the photocatalytic oxidation of derivatives like 4-nitrobenzyl alcohol on TiO2 under visible light, which is relevant to understanding the chemical properties and potential applications of the compound (Higashimoto et al., 2009).

properties

IUPAC Name

2-(4-ethylphenyl)-4-[(4-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-2-16-7-11-18(12-8-16)24-22(26)23(15-17-9-13-19(14-10-17)25(27)28)20-5-3-4-6-21(20)31(24,29)30/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHMMQDUSYBJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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